molecular formula C22H22N2O3S2 B2608450 3,4-dimethyl-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide CAS No. 898413-79-1

3,4-dimethyl-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Cat. No. B2608450
CAS RN: 898413-79-1
M. Wt: 426.55
InChI Key: JVSLULRCVNLRSM-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a useful research compound. Its molecular formula is C22H22N2O3S2 and its molecular weight is 426.55. The purity is usually 95%.
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Scientific Research Applications

Facile Synthesis and Derivative Studies

Elkholy and Morsy (2006) detailed the synthesis of tetrahydropyrimido quinoline derivatives, showcasing methods that could potentially apply to the synthesis and exploration of the target compound's derivatives. These methodologies are crucial for creating compounds with potential antimicrobial activities (Elkholy & Morsy, 2006).

Chemical Transformations and Biological Activities

Mikhailovskii et al. (2015) examined the reactions of tetrahydroisoquinoline derivatives with benzoyl isothiocyanate, contributing to the understanding of chemical transformations that could lead to biologically active substances. This research may provide insights into the reactivity and potential applications of similar compounds in medicinal chemistry (Mikhailovskii et al., 2015).

Anticancer Potential

Research by Redda, Gangapuram, and Ardley (2010) on the synthesis of tetrahydroisoquinolines as anticancer agents demonstrates the potential pharmacological applications of compounds within this chemical class. The study shows that modifications on the tetrahydroisoquinoline moiety can yield compounds with significant cytotoxicity against cancer cell lines, suggesting a possible research avenue for the target compound (Redda et al., 2010).

Acylation Reactions and Derivative Properties

Mikhailovskii et al. (2013) explored the acylation of dimethylisoquinoline enaminonitrile, leading to the synthesis of various derivatives. This study provides a foundation for understanding how structural modifications can influence the chemical and potentially the biological properties of isoquinoline derivatives (Mikhailovskii et al., 2013).

Novel Synthesis Approaches

Mohebat, Raja, and Mohammadian (2015) detailed a solvent-free synthesis approach for benzamides and quinazolin-ones, highlighting innovative methods that could be applied to the synthesis of complex molecules, including those related to the target compound. These techniques offer potential environmental and efficiency benefits in chemical synthesis (Mohebat et al., 2015).

properties

IUPAC Name

3,4-dimethyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S2/c1-15-7-8-18(13-16(15)2)22(25)23-19-10-9-17-5-3-11-24(20(17)14-19)29(26,27)21-6-4-12-28-21/h4,6-10,12-14H,3,5,11H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVSLULRCVNLRSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CS4)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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